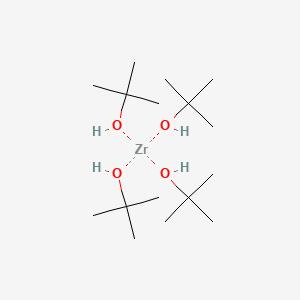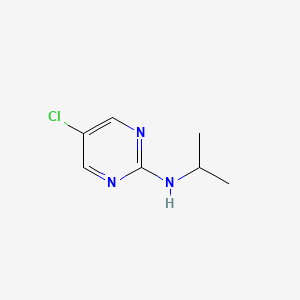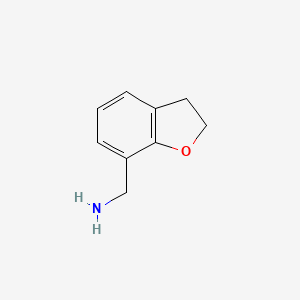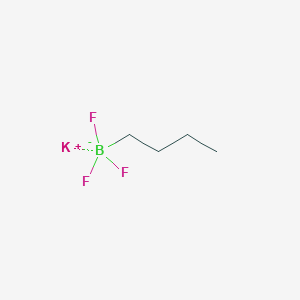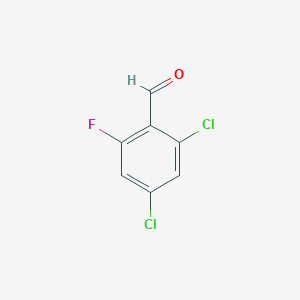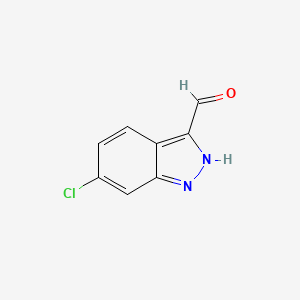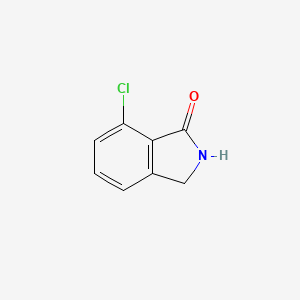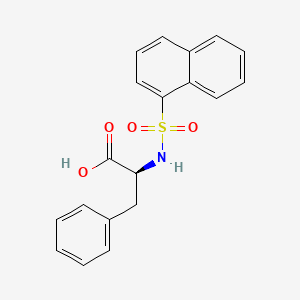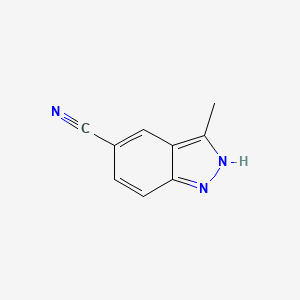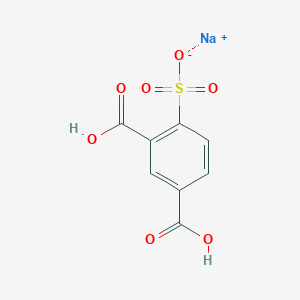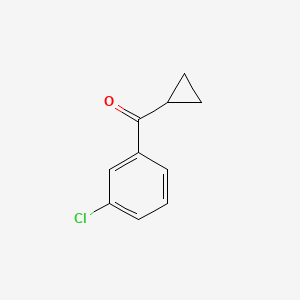
3-Chlorophenyl cyclopropyl ketone
説明
3-Chlorophenyl cyclopropyl ketone is a chemical compound with the molecular formula C10H9ClO and a molecular weight of 180.63 . It appears as a colorless to yellow liquid .
Synthesis Analysis
A metal-free one-flask synthesis of multi-substituted furans from easily accessible 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones has been reported . This protocol integrates three steps of cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in one flask to give products in moderate to good yields .
Molecular Structure Analysis
The molecular structure of 3-Chlorophenyl cyclopropyl ketone consists of a cyclopropyl group attached to a ketone group, which is further connected to a chlorophenyl group .
Chemical Reactions Analysis
3-Chlorophenyl cyclopropyl ketone can undergo a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones . An unexpected dimerization of cyclopropyl ketones was also observed .
Physical And Chemical Properties Analysis
3-Chlorophenyl cyclopropyl ketone has a boiling point of 285.0±23.0 °C and a density of 1.270±0.06 g/cm3 .
科学的研究の応用
- Organic Chemistry
- Application Summary : Cyclopropyl phenyl ketone, which is similar to 3-Chlorophenyl cyclopropyl ketone, is used to prepare α-cyclopropylstyrene by the Wittig reaction in dimethyl sulfoxide . It is also used as a starting reagent during the (Z)-titanium enolate formation from cyclopropyl ketones .
- Methods of Application : The Wittig reaction is a common method in organic chemistry for the synthesis of alkenes from aldehydes or ketones and triphenyl phosphonium ylides. In this case, cyclopropyl phenyl ketone is reacted with an appropriate phosphonium ylide in the presence of dimethyl sulfoxide to produce α-cyclopropylstyrene . Similarly, the (Z)-titanium enolate formation from cyclopropyl ketones involves the reaction of the ketone with TiCl4 and n-Bu4NI to induce a ring-opening reaction .
- Results or Outcomes : The result of these reactions is the formation of α-cyclopropylstyrene and (Z)-titanium enolate, respectively . These compounds can be used in further reactions to synthesize more complex organic molecules.
- Application Summary : Alkyl cyclopropyl ketones are introduced as versatile substrates for catalytic formal [3 + 2] cycloadditions with alkenes, alkynes, and previously unexplored enyne partners . This process efficiently delivers complex, sp3-rich products .
- Methods of Application : The key to effectively engaging this relatively unreactive new substrate class is the use of SmI2 as a catalyst in combination with substoichiometric amounts of Sm0 . The latter likely acts to prevent catalyst deactivation by returning SmIII to the catalytic cycle .
- Results or Outcomes : The result of these reactions is the formation of complex products from alkyl cyclopropyl ketones, including more complex bicyclic alkyl cyclopropyl ketones, which react quickly with various partners .
- Application Summary : Ketones are among the most versatile and fundamental functional groups in organic synthesis, widely present in natural products, pharmaceuticals, and materials . The emergence of cross-electrophile coupling reactions provided a turning point for synthesizing ketones .
- Methods of Application : The reduction of unactivated aliphatic carbonyl compounds is a major challenge associated with the synthesis of ketones . In this study, alkyl cyclopropyl ketones are introduced as versatile substrates for catalytic [3 + 2] cycloadditions .
- Results or Outcomes : The result of these reactions is the formation of ketones, which are widely used in various fields such as pharmaceuticals and materials .
Catalytic Formal [3 + 2] Cycloadditions
Cross-Electrophile Coupling Reactions
- Application Summary : A novel method was developed for synthesizing γ-alkyl ketones via nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones and non-activated primary alkyl chlorides . High reactivity and selectivity can be achieved with sodium iodide as a crucial cocatalyst that generates a low concentration of alkyl iodide via halide exchange .
- Methods of Application : The reaction involves the use of a nickel catalyst and sodium iodide as a cocatalyst. The sodium iodide generates a low concentration of alkyl iodide via halide exchange, thus avoiding the formation of alkyl dimers .
- Results or Outcomes : The result of this reaction is the formation of γ-alkyl ketones . These compounds can be used in further reactions to synthesize more complex organic molecules .
- Application Summary : Alkyl cyclopropyl ketones are introduced as versatile substrates for catalytic formal [3 + 2] cycloadditions with alkenes and alkynes and previously unexplored enyne partners . This process efficiently delivers complex, sp3-rich products .
- Methods of Application : The key to effectively engaging this relatively unreactive new substrate class is the use of SmI2 as a catalyst in combination with substoichiometric amounts of Sm0 . The latter likely acts to prevent catalyst deactivation by returning SmIII to the catalytic cycle .
- Results or Outcomes : The result of these reactions is the formation of complex products from alkyl cyclopropyl ketones, including more complex bicyclic alkyl cyclopropyl ketones, which react quickly with various partners .
Nickel-catalyzed γ-Alkylation of Cyclopropyl Ketones
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions
特性
IUPAC Name |
(3-chlorophenyl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZICJBPLGSMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642494 | |
| Record name | (3-Chlorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorophenyl cyclopropyl ketone | |
CAS RN |
898789-97-4 | |
| Record name | (3-Chlorophenyl)cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chlorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



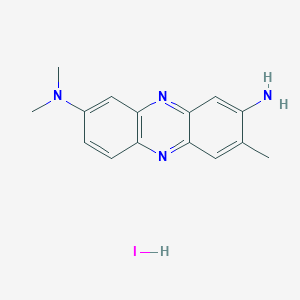
![5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B1593021.png)
